

# 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine chemical properties

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## Compound of Interest

Compound Name:	3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Cat. No.:	B1519747

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An In-depth Technical Guide to **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**: Properties, Reactivity, and Applications

## Introduction

**3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** is a polysubstituted heterocyclic compound of significant interest in modern organic synthesis. Its unique arrangement of a bromine atom, a chlorine atom, and a strongly electron-withdrawing trifluoromethyl group on a pyridine core makes it a versatile and highly valuable building block. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel agrochemicals and pharmaceuticals. The strategic positioning of its functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures.[1][2]

## Physicochemical and Structural Properties

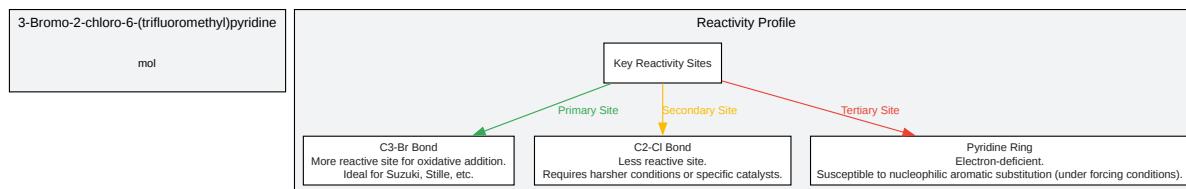
**3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** is a solid at room temperature.[3] The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the pyridine ring, enhancing the lipophilicity and metabolic stability of its derivatives.[4][5] This is a critical parameter in the design of modern active ingredients.

A summary of its key properties is presented below:

Property	Value	Source(s)
CAS Number	1159512-34-1	[6]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClF <sub>3</sub> N	[3][7]
Molecular Weight	260.44 g/mol	[3][7]
Appearance	Solid	[3]
Purity	Typically ≥97%	[3]
InChI	InChI=1S/C6H2BrClF3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H	[8]
InChIKey	JTMOVCZBQJEIDBUHFFFAOYSA-N	[8]
SMILES	C1=CC(=NC(=C1C(F)(F)F)Cl)Br	[8]

## Reactivity and Synthetic Utility

The synthetic value of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** stems from the differential reactivity of its two halogen substituents. This allows for programmed, regioselective functionalization of the pyridine core.



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Caption: Reactivity sites of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**.

## Regioselective Cross-Coupling Reactions

The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.<sup>[9][10]</sup> This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the 3-position while leaving the 2-chloro substituent intact for subsequent transformations.

**Suzuki-Miyaura Coupling:** This is the most prominent reaction for this substrate. It enables the formation of a C-C bond at the C3 position with a wide variety of aryl- and heteroarylboronic acids. The resulting 3-aryl-2-chloro-6-(trifluoromethyl)pyridine products are valuable intermediates for further elaboration.<sup>[9]</sup>

## Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered electron-deficient by the combined effects of the ring nitrogen and the potent trifluoromethyl group. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions compared to cross-coupling. The chlorine atom at the C2 position is generally more susceptible to displacement by nucleophiles than the bromine at C3 in an SNAr context, a reactivity pattern that complements the cross-coupling selectivity.

## Synthesis Strategies

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research in agrochemical and pharmaceutical development. While specific, detailed routes for **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** are proprietary, general methodologies for TFMP synthesis include:

- **Halogen Exchange:** Starting from a corresponding trichloromethylpyridine, a chlorine/fluorine exchange reaction is performed.<sup>[11]</sup>
- **Pyridine Ring Construction:** Building the heterocyclic ring from a precursor that already contains the trifluoromethyl group.<sup>[11]</sup>

- Direct Trifluoromethylation: Introducing the CF<sub>3</sub> group directly onto a pre-functionalized pyridine ring.[11]

The preparation of this specific isomer likely involves a multi-step sequence of halogenation and functional group interconversion on a suitable pyridine precursor.

## Safety and Handling

Proper handling of **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** is essential due to its hazardous properties. It is classified as an irritant.

GHS Hazard Statements:

- H315: Causes skin irritation.[7][12]
- H319: Causes serious eye irritation.[7][12]
- H335: May cause respiratory irritation.[12][13]

Precautionary Measures:

- P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[13][14]
- P280: Wear protective gloves, protective clothing, and eye/face protection.[14]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13][14]

First Aid:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12][15]
- Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12][15]

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][15]
- Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[15]

## Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the C3-Br position.

Objective: To synthesize a 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.

Materials:

- **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%)[9]
- Base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equiv)[9]
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[9]
- Schlenk flask or sealed reaction tube
- Inert gas supply (Argon or Nitrogen)
- Magnetic stirrer and heating block

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **3-Bromo-2-chloro-6-(trifluoromethyl)pyridine**, the desired arylboronic acid, and the base.[9]

- Add the palladium catalyst to the flask.
- Add the degassed solvent mixture via syringe.
- Seal the flask and heat the reaction mixture to 90°C with vigorous stirring.
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.

Causality: The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the oxidative addition step. The base is required for the transmetalation step of the catalytic cycle. Using an inert atmosphere is critical to prevent the degradation of the catalyst and the homocoupling of the boronic acid.[10]

## Conclusion

**3-Bromo-2-chloro-6-(trifluoromethyl)pyridine** is a highly functionalized and synthetically versatile intermediate. Its value is rooted in the predictable and regioselective reactivity of its C-Br bond in cross-coupling reactions, which allows for the controlled and efficient construction of complex molecular scaffolds. This attribute, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, ensures its continued importance as a building block for researchers and scientists in the agrochemical and pharmaceutical industries.[2][4]

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